(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one
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Overview
Description
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of imines It is characterized by the presence of a cyclohexanone ring with a methylanilino group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and N-methylaniline. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methylanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a similar cyclohexane ring structure.
N-methylaniline: An aromatic amine with a similar methylanilino group.
Schiff bases: A class of compounds with a similar imine functional group.
Uniqueness
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a methylanilino group
Properties
CAS No. |
33739-30-9 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16/h2-4,8-9,11H,5-7,10H2,1H3/b12-11+ |
InChI Key |
XOEQGJMQQDRXCB-VAWYXSNFSA-N |
Isomeric SMILES |
CN(/C=C/1\CCCCC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C=C1CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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